Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride

Lipophilicity Drug-likeness Permeability

Benzyl-[1-(5-methyl-furan-2-yl)-but-3-enyl]-amine hydrochloride (CAS 1052536-24-9, molecular formula C₁₆H₂₀ClNO, molecular weight 277.79 g/mol) is a synthetic N-benzyl furan-2-yl but-3-en-1-amine hydrochloride salt supplied at ≥95% purity. Its free-base form (CAS 212117-20-9) carries the IUPAC name N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine and has a computed XLogP3-AA of 3.4, indicating moderate lipophilicity.

Molecular Formula C16H20ClNO
Molecular Weight 277.79 g/mol
CAS No. 1052536-24-9
Cat. No. B1311526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride
CAS1052536-24-9
Molecular FormulaC16H20ClNO
Molecular Weight277.79 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(CC=C)NCC2=CC=CC=C2.Cl
InChIInChI=1S/C16H19NO.ClH/c1-3-7-15(16-11-10-13(2)18-16)17-12-14-8-5-4-6-9-14;/h3-6,8-11,15,17H,1,7,12H2,2H3;1H
InChIKeySZDPFTLCKNKUKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride (CAS 1052536-24-9): Compound Identity & Procurement Baseline


Benzyl-[1-(5-methyl-furan-2-yl)-but-3-enyl]-amine hydrochloride (CAS 1052536-24-9, molecular formula C₁₆H₂₀ClNO, molecular weight 277.79 g/mol) is a synthetic N-benzyl furan-2-yl but-3-en-1-amine hydrochloride salt supplied at ≥95% purity . Its free-base form (CAS 212117-20-9) carries the IUPAC name N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine and has a computed XLogP3-AA of 3.4, indicating moderate lipophilicity [1]. The compound contains a chiral center at the carbon bearing the amine and an allyl (but-3-enyl) side chain, rendering it a versatile intermediate for asymmetric synthesis and medicinal chemistry campaigns. It is catalogued in the Maybridge screening collection (Maybridge3_003390) and the Oprea lead-like set (Oprea1_112188), confirming its placement in drug-discovery screening libraries [1].

Why Close Analogs Cannot Replace Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride in Research Protocols


Substitution of this compound by close structural analogs—such as N-benzyl-1-(furan-2-yl)but-3-en-1-amine (CAS 93965-61-8, lacking the 5-methyl substituent) or N-benzyl-1-(5-bromofuran-2-yl)but-3-en-1-amine (5-bromo analog)—introduces meaningful differences in lipophilicity, molecular weight, hydrogen-bonding capacity, and metabolic stability [1][2]. The 5-methyl group on the furan ring increases LogP by approximately 0.4 units relative to the unsubstituted analog, alters the electron density of the heterocycle, and eliminates the C-5 position as a site for cytochrome P450-mediated oxidation [3]. Additionally, the hydrochloride salt form (CAS 1052536-24-9) provides well-defined stoichiometry and aqueous solubility characteristics distinct from the free-base form (CAS 212117-20-9). These physicochemical divergences translate into differences in solubility, permeability, and in vitro assay behavior, making direct interchange without re-optimization unreliable.

Quantitative Differentiation Evidence: Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride vs. Closest Analogs


Lipophilicity (LogP / XLogP3-AA) Comparison: 5-Methyl vs. Des-Methyl Furan Analog

The target compound (free base, CID 2818345) has a PubChem-computed XLogP3-AA of 3.4, compared with 3.0 for the des-methyl analog N-benzyl-1-(furan-2-yl)but-3-en-1-amine (CID 2818344) [1]. ChemBase reports a JChem-calculated Log P of 3.60 and LogD(pH 7.4) of 2.81 for the hydrochloride salt [2]. This ~0.4-unit increase in lipophilicity places the 5-methyl derivative closer to the CNS drug-like sweet spot (LogP 2–4) and predicts roughly 2.5× higher octanol-water partition coefficient relative to the unsubstituted analog.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Count and Molecular Weight Impact on Permeability Efficiency

The target compound (hydrochloride, C₁₆H₂₀ClNO) has a molecular weight of 277.79 g/mol, an H-bond donor count of 2, and an H-bond acceptor count of 2 [1]. In contrast, the des-methyl free base analog (CAS 93965-61-8, C₁₅H₁₇NO) has MW 227.30 g/mol, HBD = 1, HBA = 2 . While the MW remains within the lead-like range for both compounds, the protonated HCl salt provides exactly one additional H-bond donor (the ammonium proton), which can enhance aqueous solubility but also introduce a polar surface area contribution that may require empirical solubility-permeability profiling for reliable translation across assays.

Drug-likeness Physicochemical property Permeability

5-Methyl Substitution Mitigates Furan Ring Metabolic Activation Risk

Unsubstituted furan rings are known to undergo cytochrome P450-catalyzed epoxidation at the 2,5-positions to form reactive cis-2-ene-1,4-dicarbonyl intermediates, which are genotoxic and hepatocarcinogenic [1]. The 5-methyl substituent on the target compound blocks one of the two potential epoxidation sites, reducing the probability of bioactivation compared to the des-methyl analog N-benzyl-1-(furan-2-yl)but-3-en-1-amine [2]. While dedicated in vitro microsomal stability data for this compound have not been published, the structural rationale is consistent with extensive literature demonstrating that C-5 substitution on furan decreases metabolic activation in cellular and in vivo models.

Metabolic stability Toxicology Furan oxidation

Chiral Amine Scaffold with N-Benzyl Group Enables Stereoselective Derivatization and Deprotection

The target compound possesses a secondary N-benzylamine structure, which serves as both a protected chiral amine and a latent primary amine precursor. The N-benzyl group can be removed by hydrogenolysis (H₂, Pd/C) to unmask the primary amine, 1-(5-methylfuran-2-yl)but-3-en-1-amine, in high yield [1]. This contrasts with analogs lacking the N-benzyl protecting group (e.g., (1R)-1-(5-methyl(2-furyl))but-3-enylamine, CAS 1270065-60-5), where the free amine is directly exposed and may oxidize or form Schiff bases during storage. The N-benzyl moiety also increases steric bulk, which can improve enantioselectivity in subsequent asymmetric transformations relative to N-alkyl or N-H analogs.

Chiral synthesis N-debenzylation Asymmetric catalysis

GABAA Receptor Affinity Differentiation: 5-Methyl vs. 5-Bromo Furan Substitution

The 5-bromo analog N-benzyl-1-(5-bromofuran-2-yl)but-3-en-1-amine has been tested in a radioligand displacement assay against human recombinant GABAA α1β2γ2 and α5β2γ2 receptors, showing weak binding with Ki > 3,000 nM in both cases [1]. The replacement of bromine (σₘ Hammett constant +0.39) with a methyl group (σₘ –0.07) substantially alters the electronic character of the furan ring from electron-withdrawing to electron-donating, which is expected to modulate π-stacking interactions and hydrogen-bond acceptor strength at the receptor binding site. Although direct receptor binding data for the 5-methyl compound are not published, the electronic divergence predicts a shift in GABAA receptor affinity and selectivity profile relative to the brominated analog.

GABAA receptor CNS pharmacology Binding affinity

Rotatable Bond Count and Molecular Flexibility: Impact on Entropic Binding Penalty

The target compound contains 6 rotatable bonds, identical to the des-methyl analog (CID 2818344) [1]. However, the additional methyl group on the furan ring introduces a subtle restriction to ring rotational freedom and a modest increase in molecular volume (exact mass 277.12 Da vs. 227.13 Da for the des-methyl free base). While the rotatable bond count per se does not differentiate these analogs, the combination of identical conformational freedom with greater lipophilicity (Evidence Item 1) means that the 5-methyl compound achieves higher membrane permeability for the same number of degrees of freedom—a favorable profile for achieving target engagement in cell-based assays where both properties are critical.

Conformational flexibility Drug-likeness Binding entropy

Procurement-Relevant Application Scenarios for Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride


CNS Drug Discovery Screening: Enhanced Blood-Brain Barrier Penetration Potential

With a computed XLogP3-AA of 3.4 (free base) and LogD(pH 7.4) of 2.81, this compound resides within the optimal lipophilicity window for passive blood-brain barrier permeation [1]. Medicinal chemistry teams screening for CNS-active small molecules should prioritize this compound over the des-methyl analog (XLogP3-AA 3.0, ~2.5-fold less lipophilic) when designing permeability-dependent assays such as PAMPA-BBB or Caco-2 monolayers. The defined hydrochloride salt form ensures reproducible dosing in in vitro assay media at physiologically relevant pH.

Asymmetric Synthesis: Chiral Building Block with Orthogonal N-Benzyl Protection

The compound's secondary N-benzylamine motif functions as a masked primary amine, allowing researchers to use the benzyl group as a steric and electronic handle during enantioenrichment steps (e.g., chiral auxiliary approach, asymmetric hydrogenation, or organocatalysis) and subsequently cleave it via mild hydrogenolysis (H₂, Pd/C) to release the primary amine 1-(5-methylfuran-2-yl)but-3-en-1-amine [2]. This dual functionality reduces the number of discrete intermediates required when compared with sourcing the unprotected amino analog, which is prone to oxidation and imine formation during storage and handling.

Structure-Activity Relationship (SAR) Exploration of the GABAA Benzodiazepine Binding Site

The electronic divergence between the 5-methyl (electron-donating, σₘ ≈ –0.07) and 5-bromo (electron-withdrawing, σₘ = +0.39) furan substituents provides a defined chemical probe pair for mapping the electronic requirements of the benzodiazepine binding pocket on GABAA receptors [3]. Although the 5-bromo analog has weak binding (Ki > 3,000 nM), the methyl derivative may exhibit altered affinity or subtype selectivity. Procurement of both analogs enables side-by-side testing in the same assay platform to deconvolute whether the halogen is detrimental or the methyl is permissive for binding.

Metabolic Stability Profiling: Reduced Furan Bioactivation in Hepatocyte Assays

The 5-methyl substitution blocks one of the two electrophilic oxidation sites on the furan ring [4]. Researchers designing in vitro hepatocyte stability assays or reactive metabolite trapping studies can use this compound as a 'mitigated-risk' analog alongside the unsubstituted furan comparator to experimentally quantify the impact of 5-methyl substitution on NADPH-dependent metabolite formation and glutathione adduct profiles. This direct comparison yields data that inform the metabolic soft-spot analysis for the entire N-benzyl furan-2-yl butenylamine chemotype.

Quote Request

Request a Quote for Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.